molecular formula C16H16BrNO2 B5553572 N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide

N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide

Cat. No.: B5553572
M. Wt: 334.21 g/mol
InChI Key: MCLXEAXCSAMSTM-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide is an organic compound that features a bromine atom, a methyl group, and a phenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide typically involves the reaction of 2-bromo-4-methylphenylamine with 3-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The amide group can be reduced to form an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products

    Substitution: Formation of N-(2-azido-4-methylphenyl)-3-phenoxypropanamide.

    Oxidation: Formation of N-(2-bromo-4-carboxyphenyl)-3-phenoxypropanamide.

    Reduction: Formation of N-(2-bromo-4-methylphenyl)-3-phenoxypropylamine.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodo-4-methylphenyl)-3-phenoxypropanamide
  • N-(2-bromo-4-methylphenyl)-4-methoxybenzamide
  • N-(2-bromo-4-methylphenyl)-4-chlorobenzamide

Uniqueness

N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide is unique due to the presence of both a bromine atom and a phenoxy group, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-12-7-8-15(14(17)11-12)18-16(19)9-10-20-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLXEAXCSAMSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCOC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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